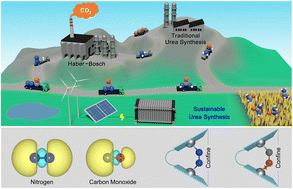Steering competitive N2 and CO adsorption toward efficient urea production with a confined dual site†
Chemical Science Pub Date: 2023-10-23 DOI: 10.1039/D3SC04688E
Abstract
Electrocatalytic urea synthesis under mild conditions via the nitrogen (N2) and carbon monoxide (CO) coupling represents an ideal and green alternative to the energy-intensive traditional synthetic protocol. However, this process is challenging due to the more favorable CO adsorption than N2 at the catalytic site, making the formation of the key urea precursor (*NCON) extremely difficult. Herein, we theoretically construct a spatially isolated dual-site (DS) catalyst with the confinement effect to manipulate the competitive CO and N2 adsorption, which successfully guarantees the dominant horizontal N2 adsorption and subsequent efficient *NCON formation via C–N coupling and achieves efficient urea synthesis. Among all the computationally evaluated candidates, the catalyst with dual V sites anchored on 4N-doped graphene (DS-VN4) stands out and shows a moderate energy barrier for C–N coupling and a low theoretical limiting potential of −0.50 V for urea production, which simultaneously suppresses the ammonia production and hydrogen evolution. The confined dual-site introduced in this computational work has the potential to not only properly address part of the challenges toward efficient urea electrosynthesis from CO and N2 but also provide an elegant theoretical strategy for fine-tuning the strength of chemical bonds to achieve a rational catalyst design.


Recommended Literature
- [1] Inside front cover
- [2] Contents list
- [3] Thermodynamics of the formation of surface PtO2 stripes on Pt(111) in the absence of subsurface oxygen†
- [4] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [5] The calculations of the latent heat of vaporisation and the viscosity of CO2 under pressure on the basis of a revised equation of state
- [6] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†
- [7] Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors†
- [8] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [9] Contents list
- [10] Genetic encoding of 2-aryl-5-carboxytetrazole-based protein photo-cross-linkers†










